molecular formula C20H21N3O3 B5500996 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide

Cat. No.: B5500996
M. Wt: 351.4 g/mol
InChI Key: CAZSHUNFJWFILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.15829154 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide and its derivatives have been explored for their potential in antimicrobial applications. Studies have shown that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, they have demonstrated inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, suggesting their potential use in treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Anticancer Potential

The research has also delved into the anticancer properties of compounds containing the this compound structure. Studies have found that these compounds, especially those with additional moieties like benzothiazole, exhibit notable antiproliferative activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines. This suggests their potential as chemotherapeutic agents (Kaya et al., 2017).

Enzymatic Activity Modulation

There's also evidence that derivatives of this compound can affect the activity of certain transferase enzymes. For instance, a study reported that a bis-1,3,4-oxadiazole compound containing the glycine moiety demonstrated activation on glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT) activities, and inhibitory effects on gamma-glutamyltransferase (γ-GT) activity (Tomi et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential applications in medicine, materials science, or other fields, to studying its fundamental chemical properties .

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,3,4-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-5-6-16(11-14(13)2)20(24)23(3)12-18-21-19(22-26-18)15-7-9-17(25-4)10-8-15/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZSHUNFJWFILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.